6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid involves several steps. One common method includes the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide (TBAI) in dichloromethane . This reaction yields a mono-halogenated intermediate, which is further processed to obtain the desired compound.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of specialized equipment and catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
8-Hydroxyquinoline: Lacks the dichloro substitution but shares the hydroxyquinoline core.
5,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid: Similar structure but with a different substitution pattern.
Quinoline-2-carboxamides: Different functional groups but similar quinoline core.
These compounds exhibit varying biological activities and chemical properties, highlighting the importance of specific substitutions in determining the compound’s behavior and applications.
Properties
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNRQAQJXKFLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296459 | |
Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-27-4 | |
Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 109446 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35973-27-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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